Bis[2-(DI-T-butylphosphino)ethyl]amine
Description
Bis[2-(di-t-butylphosphino)ethyl]amine (CAS: 944710-34-3) is an aminodiphosphine ligand with the molecular formula C₂₀H₄₅NP₂ and a molecular weight of 361.53 g/mol . It exists as a pale yellow to colorless liquid that is highly air-sensitive, requiring storage and handling under inert atmospheres. This ligand is notable for its strong electron-donating properties and steric bulk due to the tert-butyl (t-Bu) groups on the phosphorus atoms. It is primarily used in catalysis research, particularly in transition metal-catalyzed reactions such as cross-couplings and hydrogenations, where steric and electronic tuning of metal centers is critical .
Properties
IUPAC Name |
2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NP2/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12/h21H,13-16H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYKYLNPIGDVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944710-34-3 | |
| Record name | 944710-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Di-Grignard Intermediate Formation
A dihaloethylamine precursor (e.g., N,N-bis(2-chloroethyl)amine) reacts with activated magnesium in tetrahydrofuran (THF) under inert conditions. The reaction typically requires iodine activation to enhance magnesium reactivity, yielding a di-Grignard intermediate:
Phosphination with Di-tert-butylchlorophosphine
The di-Grignard intermediate is treated with excess di-tert-butylchlorophosphine (2.5–8.0 equiv) in THF under reflux (66–68°C) for 8–12 hours. The tert-butyl groups’ steric bulk necessitates prolonged reaction times to ensure complete substitution:
Key Parameters
-
Solvent : THF (anhydrous)
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Workup : Quenching with aqueous NH₄Cl, extraction with pentane, and vacuum distillation
Alkali Metal-Mediated Direct Phosphination
This method avoids Grignard intermediates by using alkali metal bases to deprotonate the amine, enabling direct nucleophilic substitution.
Sodium Amide Generation
Ethylenediamine derivatives react with sodium tert-butoxide and n-butyllithium in heptane/TMEDA (tetramethylethylenediamine), forming a sodium amide species:
Phosphine Substitution
The sodium amide reacts with di-tert-butylchlorophosphine in pentane at 0–25°C. The reaction’s exothermic nature requires slow addition to prevent thermal degradation:
Advantages
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling offers an alternative for constructing P–C bonds, though limited to specific substrates.
Buchwald-Hartwig Amination
Aryl halides functionalized with phosphine groups couple with ethylenediamine derivatives using Pd catalysts. For example:
Conditions
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Catalyst : Pd(OAc)₂/Xantphos
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Base : Cs₂CO₃
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Solvent : Toluene, 110°C, 24 hours
Limitations
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Low yields (~30–40%) due to steric hindrance
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Requires pre-functionalized phosphine substrates
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Grignard Alkylation | 55–62% | 8–12 hours | Moderate | High |
| Alkali Metal Phosphination | 75–85% | 4–6 hours | High | Moderate |
| Pd-Catalyzed Coupling | 30–40% | 24 hours | Very High | Low |
Key Observations
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Grignard Route : Preferred for laboratory-scale synthesis but requires strict anhydrous conditions.
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Alkali Metal Method : Higher yields but demands careful temperature control.
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Catalytic Coupling : Limited utility due to cost and low efficiency.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The tert-butyl groups impede phosphine substitution. Strategies include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[2-(DI-T-butylphosphino)ethyl]amine can undergo oxidation reactions, typically forming phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: The compound readily forms coordination complexes with transition metals, which are used in various catalytic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and ruthenium are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: New phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Catalytic Applications
BDBA serves as a bidentate ligand that stabilizes metal centers in catalysis, enhancing reaction rates and selectivity. Its applications include:
- Transition Metal-Catalyzed Reactions : BDBA is notably involved in the addition of amines to acrylic acid derivatives, demonstrating its utility in organic synthesis . The steric hindrance provided by the di-tert-butyl groups allows for selective catalytic activity, which is crucial in complex reaction environments.
- Alkyne Semihydrogenation : Research has shown that low-valent molybdenum PNP pincer complexes, utilizing BDBA as a ligand, exhibit effective catalytic properties in the semihydrogenation of alkynes. These complexes have demonstrated high conversion rates and selectivity, making them valuable in synthetic organic chemistry .
- Cross-Coupling Reactions : BDBA has been explored in various cross-coupling reactions, where its ability to stabilize metal complexes leads to improved yields and selectivity compared to traditional ligands. This is particularly significant in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Chemistry
BDBA's role extends beyond catalysis into broader synthetic applications:
- Ligand Design : The compound's structure allows for the design of new ligands with tailored properties for specific reactions. Its sterically bulky nature can influence the electronic characteristics of metal complexes, thereby affecting their reactivity and selectivity.
- Synthesis of Complex Organophosphorus Compounds : BDBA can be used as a precursor for synthesizing other organophosphorus compounds by facilitating various transformations under mild conditions. This versatility is beneficial for developing new materials and chemicals with desired properties.
Potential Medicinal Chemistry Applications
While specific biological activities of BDBA are not extensively documented, phosphine derivatives are often studied for their medicinal chemistry potential:
- Selective Biological Interactions : The steric hindrance provided by BDBA may enhance selectivity towards biological targets, potentially leading to reduced toxicity compared to less hindered phosphines. This aspect is crucial for drug design and development where specificity is paramount.
- Role in Drug Delivery Systems : Given its unique chemical properties, BDBA could be explored further for applications in drug delivery systems where targeted release mechanisms are required.
Case Study 1: Molybdenum Complexes
Research conducted on low-valent molybdenum PNP pincer complexes incorporating BDBA demonstrated their effectiveness in catalyzing the semihydrogenation of alkynes. The study highlighted that these complexes achieved nearly full conversion (93%) with favorable diastereoselectivities .
Case Study 2: Transition Metal Catalysis
In a study focused on the transition metal-catalyzed addition of amines to acrylic acid derivatives using BDBA, it was found that the steric bulk significantly influenced the reaction outcomes, enhancing both yield and selectivity compared to less hindered ligands .
Mechanism of Action
The mechanism by which Bis[2-(DI-T-butylphosphino)ethyl]amine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form stable complexes, which then participate in catalytic cycles. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic reactions .
Comparison with Similar Compounds
Structural Analogs: Variations in Phosphine Substituents
The ligand’s reactivity and applications are influenced by substituents on the phosphorus atoms. Key analogs include:
Key Observations :
- Steric Effects: The t-Bu groups in this compound provide greater steric hindrance compared to isopropyl (i-Pr) or cyclohexyl substituents. This enhances stability in metal complexes but may reduce catalytic turnover in sterically constrained reactions .
- Electronic Effects: t-Bu substituents are stronger σ-donors than i-Pr or cyclohexyl groups, favoring electron-rich metal centers critical for oxidative addition steps in cross-coupling reactions .
- Physical State : Liquids (e.g., t-Bu, i-Pr derivatives) offer easier handling in solution-phase catalysis, while solids (e.g., cyclohexyl analog) require precise weighing under inert conditions .
Comparison with Ferrocene-Based Ligands
Ferrocene-backbone ligands, such as 1,1'-Bis(di-t-butylphosphino)ferrocene (CAS: 84680-95-5), share similar phosphorus substituents but differ in backbone structure:
- Backbone Rigidity: The ferrocene scaffold imposes geometric constraints, enabling enantioselective catalysis, whereas this compound’s flexible ethylene backbone allows adaptive coordination modes .
- Applications: Ferrocene derivatives are widely used in asymmetric hydrogenation, while this compound is more common in C–C bond-forming reactions .
Comparison with HAZ Series Ligands
The HAZ 2-(Di-t-butylphosphino)ethylamine (CAS: 1053658-84-6) and HAZ 3-(Di-t-butylphosphino)propylamine (CAS: 1196147-72-4) are monodentate analogs with shorter alkyl chains :
- Bite Angle: this compound’s bidentate structure creates a larger bite angle (~90°), stabilizing square-planar or octahedral metal geometries, unlike monodentate HAZ ligands .
- Catalytic Efficiency : Bidentate ligands generally enhance metal complex stability, reducing catalyst decomposition in harsh conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing Bis[2-(di-t-butylphosphino)ethyl]amine, and how can air sensitivity be managed?
Answer:
The synthesis typically involves reacting 2-(di-t-butylphosphino)ethylamine precursors with appropriate cross-linking agents under inert conditions. Key steps include:
- Phosphine Protection : Use Schlenk-line techniques or gloveboxes to prevent oxidation of the phosphine groups during synthesis .
- Solvent Choice : Tetrahydrofuran (THF) or hexanes are preferred due to their compatibility with air-sensitive ligands. For example, the compound is often stabilized as a 10% w/w solution in THF .
- Purification : Column chromatography under nitrogen or vacuum distillation minimizes decomposition. Monitor purity via P NMR to confirm the absence of oxidized byproducts (e.g., phosphine oxides) .
Basic: What characterization techniques are essential for verifying the structure and purity of this ligand?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Resolve steric geometry and ligand-metal bonding modes. The Cambridge Structural Database (CSD) contains analogous phosphine-amine ligand structures for comparison .
- Elemental Analysis : Validate C, H, N, and P content to ≥97% purity, as commercial batches often specify this threshold .
Advanced: How do steric and electronic properties of this ligand influence its performance in transition-metal catalysis?
Answer:
The ligand’s design impacts catalytic activity through:
- Steric Bulk : The di-t-butylphosphino groups create a rigid, electron-rich coordination environment, favoring oxidative addition in cross-coupling reactions. For example, in ruthenium-catalyzed ethanol dehydrogenation, steric hindrance prevents unwanted side reactions .
- Electronic Effects : The amine backbone enhances metal-ligand electron donation, stabilizing low-oxidation-state metal centers. Comparative studies with less bulky analogs (e.g., di-isopropylphosphino derivatives) show reduced turnover frequencies in hydrogenation reactions .
- Methodological Optimization : Titrate ligand-to-metal ratios (1:1 to 2:1) to balance catalytic activity and steric saturation. Use DFT calculations to model electronic interactions and predict reactivity .
Advanced: How can researchers resolve contradictions in catalytic efficiency data across studies using this ligand?
Answer:
Discrepancies often arise from subtle experimental variables:
- Precatalyst Activation : Ensure consistent pre-treatment (e.g., reduction of metal precursors like RuCl₃ to active Ru⁰ species) to avoid variability in initial turnover numbers .
- Solvent/Additive Effects : Screen co-solvents (e.g., DMF for polar reactions) or additives (e.g., NaOBu for base-sensitive systems) to replicate reported conditions .
- Kinetic Profiling : Perform time-resolved in-situ IR or UV-Vis spectroscopy to identify rate-limiting steps. For example, C–H activation barriers in dehydrogenation may vary due to ligand-metal bond dynamics .
- Cross-Study Validation : Compare results with structurally similar ligands (e.g., Bis[2-(di-isopropylphosphino)ethyl]amine) to isolate steric/electronic contributions .
Advanced: What strategies are recommended for optimizing ligand stability in long-term catalytic cycles?
Answer:
- Oxidation Mitigation : Introduce sacrificial reductants (e.g., ascorbic acid) or operate under strictly anaerobic conditions using gas-tight reactors .
- Ligand-Metal Ratio Tuning : Excess ligand (2–3 equiv relative to metal) suppresses metal aggregation, a common deactivation pathway in palladium-catalyzed couplings .
- Thermal Stability Testing : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>120°C for most phosphine-amine ligands) and adjust reaction temperatures accordingly .
Basic: What are the primary safety considerations when handling this ligand?
Answer:
- Air Sensitivity : Store under argon or nitrogen at –20°C. Use septum-sealed vials for aliquots to prevent THF evaporation in solution form .
- Toxicity : Avoid inhalation/contact—use nitrile gloves and fume hoods. Phosphines can react with skin moisture to release toxic phosphine gas .
- Waste Disposal : Quench with aqueous hydrogen peroxide to oxidize residual phosphine before disposal .
Advanced: How can researchers probe ligand-metal binding dynamics in situ?
Answer:
- Spectroscopic Methods :
- EXAFS : Resolve metal-ligand bond distances and coordination numbers during catalysis.
- EPR : Detect paramagnetic intermediates in nickel- or copper-catalyzed reactions.
- Computational Modeling : Combine DFT (e.g., B3LYP/def2-TZVP) with experimental kinetics to map binding energetics and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
